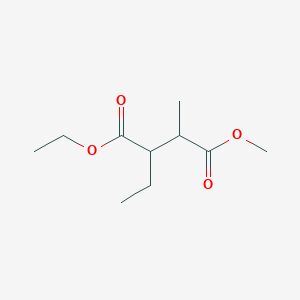
1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its complex structure, which includes multiple ethyl and methyl groups attached to a butanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate typically involves esterification reactions. One common method is the reaction of 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a base catalyst.
Common Reagents and Conditions:
Hydrolysis: Water, sulfuric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Methanol or ethanol, sodium methoxide or sodium ethoxide.
Major Products Formed:
Hydrolysis: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioic acid and ethanol.
Reduction: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanediol.
Transesterification: New ester and corresponding alcohol.
Scientific Research Applications
1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. For instance, its ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 3-methylbutanoate: Similar ester structure but with fewer ethyl and methyl groups.
Methyl 2-ethylhexanoate: Another ester with a different carbon chain arrangement.
Butyl acetate: A simpler ester with a different functional group arrangement.
Uniqueness: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate is unique due to its complex structure, which imparts distinct chemical and physical properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
6963-51-5 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-O-ethyl 4-O-methyl 2-ethyl-3-methylbutanedioate |
InChI |
InChI=1S/C10H18O4/c1-5-8(10(12)14-6-2)7(3)9(11)13-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
YKUOZBQQJWJPRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C(=O)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















